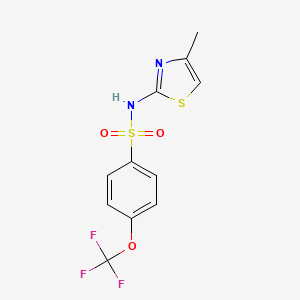

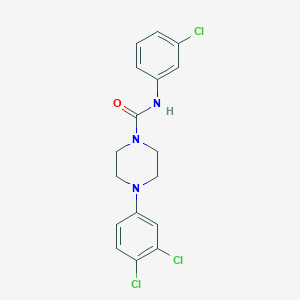

2-hydroxy-3-methyl-N'-(3-phenylbutylidene)benzohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzohydrazide derivatives often involves the reaction of appropriate ketones or aldehydes with benzoyl hydrazide. For example, the reaction of 1-phenyl-3-methyl-4-benzoyl-pyrazol-5-one with benzoyl hydrazide in refluxing ethanol produced a related compound, characterized by NMR spectroscopy and single-crystal X-ray structure study, highlighting the typical synthetic route for these compounds (Asegbeloyin et al., 2014).

Molecular Structure Analysis

X-ray diffraction analysis of benzohydrazide compounds reveals nonplanar molecules with intermolecular hydrogen bonding forming a significant structural feature. These analyses show the molecules existing in keto-amine forms and often involve the formation of a seven-membered ring system through hydrogen bonding, indicating a complex and detailed molecular structure (Asegbeloyin et al., 2014).

Chemical Reactions and Properties

Benzohydrazides undergo various chemical reactions, forming complexes with metal ions like Co(II), Ni(II), and Cu(II). These reactions are characterized by elemental analysis, molar conductance, magnetic measurements, and infrared and electronic spectral studies. The formation of such complexes underscores the reactivity and versatility of benzohydrazide derivatives in forming biologically active compounds (Asegbeloyin et al., 2014).

Applications De Recherche Scientifique

Chemosensor Development

A notable application of acylhydrazone compounds, closely related to 2-hydroxy-3-methyl-N'-(3-phenylbutylidene)benzohydrazide, is in the development of chemosensors. Specifically, an acylhydrazone-based chemosensor was synthesized for the detection of Al3+ ions, exhibiting excellent selectivity and sensitivity. This chemosensor, due to its "turn-on" fluorescent property, is capable of detecting Al3+ ions in ethanol with a very low detection limit, showcasing the potential of such compounds in environmental monitoring and analytical chemistry (Junchi Ma et al., 2016).

Synthesis of Heterocyclic Compounds

Another significant research application involves the synthesis of various heterocyclic compounds from 2-hydroxy benzohydrazide derivatives. These compounds, upon cyclization and subsequent reactions, yield a diverse range of products including oxadiazoles, thiazolidinones, thiadiazoles, and pyrazolone derivatives. This versatility highlights the compound's utility in organic chemistry and drug development, with some derivatives exhibiting antimicrobial activities (E. M. Sarshira et al., 2016).

Biological Activities

Research into similar benzohydrazide derivatives has shown potential bioactive applications, including antimicrobial, antioxidant, and anticancer activities. For instance, Schiff base compounds derived from benzohydrazide and sulfonohydrazide demonstrated notable biological activities. These activities include effective interaction with Salmon sperm DNA, significant antimicrobial properties against a variety of strains, and notable anticancer potential, illustrating the compound's biomedical relevance (M. Sirajuddin et al., 2013).

Metal Complexes and Catalysis

The compound and its derivatives have been used to synthesize metal complexes with potential applications in catalysis and biological activities. For example, N′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and its Co(II), Ni(II), and Cu(II) complexes showed in vitro cytotoxic activity against human leukemia cells and some antibacterial activity, highlighting their potential in medicinal chemistry and therapy (J. Asegbeloyin et al., 2014).

Corrosion Inhibition

Furthermore, derivatives of this compound have been explored as corrosion inhibitors. This research provides insights into the compound's potential in protecting metals against corrosion, which is vital for industrial applications. The study presented synthesis and evaluation of hydroxy phenyl hydrazides that displayed significant corrosion impeding properties in acidic media, demonstrating the compound's utility in materials science (A. Singh et al., 2021).

Propriétés

IUPAC Name |

2-hydroxy-3-methyl-N-[(E)-3-phenylbutylideneamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2/c1-13(15-8-4-3-5-9-15)11-12-19-20-18(22)16-10-6-7-14(2)17(16)21/h3-10,12-13,21H,11H2,1-2H3,(H,20,22)/b19-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOFRRIAFCKMUQN-XDHOZWIPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)NN=CCC(C)C2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)C(=O)N/N=C/CC(C)C2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-[3-(methylthio)phenyl]urea](/img/structure/B4631253.png)

![N-[4-(diethylamino)phenyl]-5-methyl-3-thiophenecarboxamide](/img/structure/B4631261.png)

![1-{[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-(2-methoxyethyl)piperazine](/img/structure/B4631268.png)

![N-methyl-3-[5-(4-phenylbutyl)-1,3,4-oxadiazol-2-yl]-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]propanamide](/img/structure/B4631277.png)

![1-(allylthio)-4-phenyl-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4631302.png)

![[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]acetonitrile](/img/structure/B4631308.png)

![N-1,3-benzodioxol-5-yl-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4631311.png)

![2-({3-[4-(1-methyl-1-phenylethyl)phenoxy]propyl}thio)pyrimidine](/img/structure/B4631328.png)

![1-methyl-5-({[5-methyl-1-(2-methylbenzyl)-1H-pyrazol-3-yl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B4631329.png)